molecular formula C27H23FN8O B609091 MK-4256 CAS No. 1104599-69-0

MK-4256

Cat. No.: B609091
CAS No.: 1104599-69-0
M. Wt: 494.5344
InChI Key: NTIFDLOQPKMIJK-AJTFRIOCSA-N
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Description

MK-4256 is a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3). It has been identified as a potential treatment for type 2 diabetes due to its ability to reduce glucose excursion in a dose-dependent manner . This compound has shown superior efficacy in preclinical models, making it a promising candidate for further research and development.

Preparation Methods

The synthesis of MK-4256 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the reaction of Boc-D-tryptophan with 2-bromo-1-(4-fluorophenyl)ethanone in the presence of cesium carbonate in ethanol. The resulting solid is then treated with dimethylformamide to yield the desired intermediate . Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity on a multi-kilogram scale .

Chemical Reactions Analysis

MK-4256 undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include cesium carbonate, ethanol, and dimethylformamide . The major products formed from these reactions are intermediates that are further processed to yield the final compound. The reaction conditions are carefully controlled to ensure the desired selectivity and yield .

Properties

IUPAC Name

3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN8O/c1-15-31-26(35-37-15)27(17-12-30-36(2)14-17)24-20(19-5-3-4-6-21(19)32-24)11-22(34-27)25-29-13-23(33-25)16-7-9-18(28)10-8-16/h3-10,12-14,22,32,34H,11H2,1-2H3,(H,29,33)/t22-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIFDLOQPKMIJK-AJTFRIOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)[C@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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